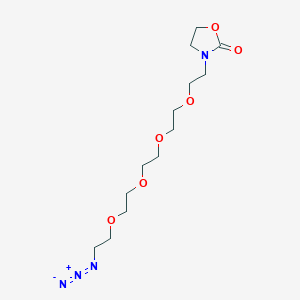

Azido-PEG4-oxazolidin-2-one

Beschreibung

The exact mass of the compound this compound is 332.16958450 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O6/c14-16-15-1-4-19-7-9-21-11-12-22-10-8-20-5-2-17-3-6-23-13(17)18/h1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVWHKLBYQKZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181528 | |

| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919045-03-6 | |

| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG4-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-oxazolidin-2-one is a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an oxazolidin-2-one moiety, offers a versatile platform for the covalent attachment and modification of biomolecules.

The azide functionality serves as a chemical handle for highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise and stable ligation of this compound to alkyne-modified proteins, peptides, nucleic acids, or other molecules of interest.

The PEG4 spacer imparts significant hydrophilicity to the linker and any resulting conjugates, which can improve solubility, reduce aggregation, and minimize non-specific binding in aqueous environments. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where maintaining the stability and bioavailability of the final construct is paramount.

The oxazolidin-2-one ring system is a stable heterocyclic scaffold. While in some chemical contexts oxazolidinones are known for their roles as chiral auxiliaries or their bioactivity in certain antibiotics, in this linker its primary role is to provide a stable, non-reactive terminus. It can also serve as an efficient ligand for copper-catalyzed N-arylation reactions, potentially offering additional, more complex conjugation strategies.[1]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes key quantitative data for this molecule.

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₄N₄O₆ | [2] |

| Molecular Weight | 332.36 g/mol | [2] |

| Purity | Typically >98% | [3] |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. The hydrophilic PEG spacer enhances solubility in aqueous media.[1] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethylene (B1197577) glycol protons of the PEG4 chain in the range of 3.5-3.8 ppm. Signals corresponding to the methylene (B1212753) groups adjacent to the azide and the oxazolidinone ring will also be present at distinct chemical shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 333.36. Fragmentation patterns would likely involve cleavage of the PEG chain.

Key Applications and Experimental Considerations

The primary applications of this compound revolve around its ability to act as a molecular bridge, connecting different chemical entities through click chemistry.

Bioconjugation

This compound is an excellent tool for the site-specific modification of biomolecules. The azide group allows for covalent attachment to proteins, antibodies, or nucleic acids that have been functionalized with a terminal alkyne or a strained cyclooctyne.

Workflow for a Typical Bioconjugation Experiment:

Caption: General workflow for bioconjugation using this compound.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. PEG linkers are widely used in PROTAC design to connect the target protein ligand and the E3 ligase ligand. The hydrophilic and flexible nature of the PEG4 chain in this compound makes it a suitable building block for PROTAC synthesis, potentially improving the solubility and cell permeability of the final PROTAC molecule.

Logical Relationship in PROTAC Assembly:

Caption: Modular assembly of a PROTAC molecule using a PEG linker.

Experimental Protocols

The following are generalized protocols for the two main types of click chemistry reactions involving azides. These should be optimized for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic. Therefore, it is more suitable for in vitro applications.[4][5][6][7][8]

Materials:

-

Alkyne-functionalized biomolecule

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Protocol:

-

Prepare stock solutions of all reagents. A 20 mM solution of CuSO₄ in water, a 100 mM solution of sodium ascorbate in water (prepare fresh), and a 50 mM solution of the copper ligand in a suitable solvent are recommended.

-

In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and a 2- to 10-fold molar excess of this compound in the reaction buffer.

-

Add the copper ligand to the reaction mixture at a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is ideal for applications in living systems due to its biocompatibility.[9][10][11][12][13]

Materials:

-

Strained alkyne (e.g., DBCO or BCN)-functionalized biomolecule

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

Protocol:

-

Dissolve the strained alkyne-functionalized biomolecule and a 2- to 10-fold molar excess of this compound in the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

-

Once the reaction is complete, purify the conjugate using SEC, dialysis, or affinity chromatography to remove any unreacted linker.

Signaling Pathways and Broader Impact

This compound itself is a synthetic tool and does not directly participate in or modulate cellular signaling pathways. However, its application in creating bioconjugates and PROTACs has a significant impact on the study and manipulation of these pathways.

For instance, by conjugating a fluorescent dye to a specific protein using this linker, researchers can visualize the protein's localization and trafficking within a cell in response to various stimuli, providing insights into signaling cascades.

In the context of PROTACs, the linker plays a crucial role in positioning the E3 ligase in proximity to the target protein, thereby hijacking the ubiquitin-proteasome system to induce target degradation. This allows for the selective removal of proteins that drive disease, offering a powerful therapeutic strategy. The degradation of a target protein can have profound effects on the signaling pathways in which it is involved.

Conceptual Workflow of PROTAC-Mediated Signal Interruption:

Caption: PROTACs, utilizing linkers like this compound, can lead to the degradation of a key signaling protein, thereby interrupting the pathway.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its combination of a bioorthogonal azide handle, a solubilizing PEG spacer, and a stable oxazolidinone terminus provides a robust platform for the synthesis of well-defined bioconjugates and complex therapeutic modalities like PROTACs. The ability to perform efficient and specific ligations under mild conditions makes it an attractive choice for a wide range of applications, from basic research to drug discovery and development. As the demand for more sophisticated and targeted biological tools and therapeutics grows, the utility of well-designed linkers such as this compound will continue to expand.

References

- 1. This compound, 1919045-03-6 | BroadPharm [broadpharm.com]

- 2. Cross-linking in the living cell locates the site of action of oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. broadpharm.com [broadpharm.com]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. confluore.com [confluore.com]

- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. benchchem.com [benchchem.com]

- 13. jcmarot.com [jcmarot.com]

Azido-PEG4-oxazolidin-2-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-oxazolidin-2-one is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a terminal azide (B81097) group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive oxazolidin-2-one moiety, offers a versatile platform for the precise engineering of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications, with a focus on experimental protocols and logical workflows. While specific experimental data for this compound is not extensively available in public literature, this document compiles known information and provides generalized protocols based on established chemical principles for similar molecules.

Chemical Structure and Identification

This compound is characterized by three key functional components: an azide (N₃) group, a polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) oxide units, and a terminal oxazolidin-2-one ring.

-

Azide Group: This functional group is paramount for its utility in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the formation of stable triazole linkages with alkyne-modified molecules.[1]

-

PEG4 Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between conjugated entities.[2]

-

Oxazolidin-2-one Moiety: This heterocyclic ring system can serve as a reactive handle for further chemical modifications. The oxazolidin-2-one group is known to be an efficient ligand in copper-catalyzed N-arylation reactions.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes known information and estimates for related compounds.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₃H₂₄N₄O₆ | [3] |

| Molecular Weight | 332.4 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [3] |

| Solubility | The hydrophilic PEG spacer increases solubility in aqueous media. Soluble in DMSO and DMF. | [2][5] |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Density | No data available | |

| Storage | -20°C | [3] |

Synthesis

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol:

Step 1: Mesylation/Tosylation of HO-PEG4-oxazolidin-2-one

-

Dissolve HO-PEG4-oxazolidin-2-one in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (B128534) (Et₃N) (1.2 equivalents) dropwise to the solution.

-

Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated or tosylated intermediate.

Step 2: Azide Substitution

-

Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF) or ethanol.

-

Add sodium azide (NaN₃) (1.5-2.0 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Applications in Bioconjugation and Drug Delivery

The primary application of this compound lies in its ability to link biomolecules to other molecules of interest, such as therapeutic agents, imaging agents, or solid supports. The azide group allows for highly specific and efficient conjugation via click chemistry.

Caption: General workflow for bioconjugation using this compound.

Generalized Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This protocol describes a general procedure for conjugating an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 100 mM in water or DMSO/water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

-

-

Initiation of Click Reaction:

-

In a separate tube, premix the CuSO₄ and THPTA/TBTA solutions.

-

Add the copper/ligand premix to the protein-linker solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can be performed at 4°C for a longer duration if the protein is sensitive to room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer.

-

-

Characterization:

-

Characterize the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry to determine the degree of labeling.

-

Stability

The stability of this compound is a critical consideration for its storage and use. The azide group is generally stable under common reaction conditions.[6] However, the oxazolidin-2-one ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening.[7] Studies on related oxazolidine (B1195125) structures have shown that they can hydrolyze in aqueous solutions.[8][9] Therefore, it is recommended to store the compound in a dry environment and to use it in buffers with a pH around neutral or slightly acidic for conjugation reactions.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons of the PEG chain, the oxazolidin-2-one ring, and the methylene (B1212753) group adjacent to the azide.

-

¹³C NMR: Resonances for the carbons of the PEG chain, the oxazolidin-2-one ring (including the carbonyl carbon), and the carbon attached to the azide group.

-

FTIR: A characteristic strong absorption band for the azide group (N=N=N stretch) typically appears around 2100 cm⁻¹. A carbonyl (C=O) stretching band for the oxazolidin-2-one ring would be expected around 1750 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and biotechnology. Its bifunctional nature, combining the specificity of click chemistry with the advantageous properties of a PEG spacer, makes it a powerful linker for the construction of well-defined bioconjugates. While detailed experimental data for this specific compound is limited, the generalized protocols and structural information provided in this guide offer a solid foundation for its successful application in various research endeavors. Further studies are warranted to fully characterize its physicochemical properties and to explore its full potential in the development of novel therapeutics and diagnostics.

References

- 1. microdetection.cn [microdetection.cn]

- 2. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1919045-03-6 | BroadPharm [broadpharm.com]

- 4. This compound|MSDS [dcchemicals.com]

- 5. ijrpr.com [ijrpr.com]

- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role and Utility of Azido-PEG4-oxazolidin-2-one in Modern Bioconjugation and Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-oxazolidin-2-one is a heterobifunctional linker that has emerged as a valuable tool in the fields of chemical biology, drug delivery, and proteomics. This technical guide delves into the core functionalities of this molecule, breaking down the roles of its constituent components: the azide (B81097) group, the polyethylene (B3416737) glycol (PEG) spacer, and the oxazolidin-2-one moiety. We will explore its primary application as a molecular bridge, facilitating the connection of diverse chemical entities. This guide will provide an overview of its chemical mechanisms of action, potential applications, and generalized experimental protocols for its use in bioconjugation.

Core Functionality: A Bifunctional Linker

This compound is not a pharmacologically active agent with a traditional mechanism of action on a biological pathway. Instead, its "mechanism of action" lies in its chemical reactivity, enabling the covalent linkage of two different molecules. It is best understood as a versatile building block in the construction of complex biomolecular conjugates.[1] Its structure comprises three key functional domains:

-

An Azide Group (N₃): A highly selective functional group for bioorthogonal chemistry.

-

A Tetra-Polyethylene Glycol (PEG4) Spacer: A hydrophilic linker that imparts favorable physicochemical properties.

-

An Oxazolidin-2-one Ring: A heterocyclic moiety that can act as a reactive handle or a ligand.

The primary utility of this molecule is in applications such as antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and surface modification of biomaterials.[1][2]

Chemical Mechanisms of Action

The functionality of this compound is defined by the reactivity of its terminal groups.

The Azide Group: Gateway to "Click Chemistry"

The azide group is a cornerstone of "click chemistry," a set of biocompatible, rapid, and high-yielding reactions.[2][3] This functionality allows for the specific conjugation of this compound to molecules containing a compatible reactive partner. The two primary reactions involving the azide group are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide and a terminal alkyne. It is highly efficient and widely used in bioconjugation.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes it particularly suitable for live-cell labeling.[4]

-

Staudinger Ligation: The azide can also react with phosphine-containing molecules to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond.[4]

The stability and high selectivity of the azide group under a wide range of conditions make it an ideal functional handle for complex biological systems.[2][3]

The PEG4 Spacer: Enhancing Solubility and Spacing

The tetra-polyethylene glycol (PEG4) linker is a hydrophilic chain that confers several advantageous properties to the conjugates:

-

Increased Aqueous Solubility: The PEG spacer enhances the solubility of hydrophobic molecules in aqueous buffers, which is crucial for biological applications.[1][5]

-

Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, can help to reduce the immunogenicity of conjugated proteins and peptides.[5]

-

Flexible Spacer Arm: The PEG4 chain provides a flexible spacer that can help to overcome steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and function.

The Oxazolidin-2-one Moiety: A Dual-Purpose Functional Group

The oxazolidin-2-one ring in this linker has two potential roles:

-

Ligand for N-Arylation: In synthetic chemistry, the oxazolidin-2-one group is an effective ligand for copper-catalyzed N-arylation of various nitrogen-containing heterocycles like pyrroles, imidazoles, and indoles.[1] This reactivity is more relevant to the synthesis of complex molecules rather than a direct biological mechanism.

-

Potential Bioactivity: The oxazolidinone core is a well-established pharmacophore in a class of antibiotics, with linezolid (B1675486) being a prominent example.[6] The mechanism of action for these antibiotics involves the inhibition of bacterial protein synthesis by preventing the formation of the initiation complex on the ribosome.[7] Specifically, they interfere with the binding of the initiator fMet-tRNA to the P-site of the ribosome.[7] While this compound itself is not marketed as an antibiotic, the presence of this moiety could be leveraged in the design of novel antibacterial agents or as a targeting group.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a versatile tool for a variety of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The azide group would be used to conjugate the linker to the drug, while another functional group (potentially derived from the oxazolidinone or added to it) would react with the antibody.

-

PROTACs: In the development of PROTACs, this linker could be used to connect a protein-binding ligand to an E3 ligase-recruiting moiety.

-

Surface Modification: The linker can be used to functionalize surfaces of biomaterials or nanoparticles to attach specific biomolecules for targeted drug delivery or diagnostic applications.[8]

-

Proteomics and Bioconjugation: It serves as a general-purpose crosslinker for attaching molecules to proteins, peptides, or oligonucleotides.[2]

Quantitative Data

As this compound is a chemical reagent, quantitative data typically pertains to its physical and chemical properties rather than biological efficacy.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄N₄O₆ | [1] |

| Molecular Weight | 332.4 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| CAS Number | 1919045-03-6 | [1] |

| Storage Condition | -20°C | [1] |

Generalized Experimental Protocols

The following are generalized protocols for the use of azide-containing linkers in bioconjugation. Specific conditions will need to be optimized for individual applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Protein

This protocol outlines the general steps for conjugating an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Desalting column

Procedure:

-

Prepare a stock solution of the azide linker: Dissolve this compound in a compatible organic solvent like DMSO to a concentration of 10 mM.

-

Prepare the catalyst solution: Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in water.

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein.

-

Add the this compound stock solution to achieve the desired molar excess.

-

Add the copper ligand, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purification: Remove the excess reagents and byproducts using a desalting column to obtain the purified protein conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for copper-free click chemistry, suitable for live-cell applications.

Materials:

-

DBCO- or BCN-modified biomolecule

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of the azide linker: Dissolve this compound in DMSO or water to the desired concentration.

-

Reaction Setup:

-

Dissolve the DBCO- or BCN-modified biomolecule in PBS.

-

Add the this compound stock solution.

-

-

Incubation: Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., HPLC, mass spectrometry).

-

Purification: Purify the conjugate using a method suitable for the biomolecule (e.g., dialysis, size-exclusion chromatography).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the chemical mechanisms and a typical experimental workflow involving this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Caption: A generalized experimental workflow for protein conjugation using CuAAC.

Caption: Functional domains of this compound as a molecular bridge.

Conclusion

This compound is a powerful and versatile heterobifunctional linker, not a standalone therapeutic agent. Its mechanism of action is chemical, enabling the precise and efficient covalent conjugation of different molecular entities through bioorthogonal chemistry. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting conjugates, while the oxazolidinone moiety offers an additional site for chemical modification or potential bioactivity. Understanding the distinct functionalities of each component of this linker is key to leveraging its full potential in the design and synthesis of novel bioconjugates for a wide range of applications in research and drug development.

References

- 1. This compound, 1919045-03-6 | BroadPharm [broadpharm.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. Azide | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrpr.com [ijrpr.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Azido-PEG4-oxazolidin-2-one

This technical guide provides a detailed, proposed methodology for the synthesis of this compound, a heterobifunctional linker of significant interest in bioconjugation, drug delivery, and pharmaceutical sciences. The molecule incorporates a terminal azide (B81097) group for "click" chemistry applications, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and a reactive oxazolidinone moiety.[1] This document outlines a plausible multi-step synthetic pathway, complete with detailed experimental protocols, characterization data, and workflow visualizations.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages. The first stage involves the preparation of a key intermediate, N-(11-azido-3,6,9-trioxaundecyl)ethanolamine. The second stage is the cyclization of this intermediate to form the target oxazolidinone ring.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step procedures for the proposed synthesis.

Stage 1: Synthesis of N-(11-azido-3,6,9-trioxaundecyl)ethanolamine

1. Monotosylation of Tetraethylene Glycol (TEG)

-

Procedure: To a solution of tetraethylene glycol (1.0 eq) in anhydrous pyridine at 0 °C, a solution of p-toluenesulfonyl chloride (TsCl, 1.0 eq) in anhydrous pyridine is added dropwise over 2 hours. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 24 hours. The mixture is poured into ice-water and extracted with dichloromethane (B109758) (DCM). The combined organic layers are washed with cold 1M HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield 1-(p-Toluenesulfonyl)-11-hydroxy-3,6,9-trioxaundecane (TsO-PEG4-OH) as a viscous oil.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

2. Azidation of TsO-PEG4-OH

-

Procedure: TsO-PEG4-OH (1.0 eq) is dissolved in dimethylformamide (DMF). Sodium azide (NaN₃, 3.0 eq) is added, and the mixture is heated to 80 °C with vigorous stirring for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the solvent is removed in vacuo. The residue is redissolved in DCM and washed with water. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give 1-Azido-11-hydroxy-3,6,9-trioxaundecane (N₃-PEG4-OH).

-

Purification: The product is typically used in the next step without further purification, but can be purified by silica gel chromatography if necessary.

3. Tosylation of N₃-PEG4-OH

-

Procedure: The protocol is similar to the first step. N₃-PEG4-OH (1.0 eq) is dissolved in anhydrous pyridine at 0 °C. A solution of TsCl (1.2 eq) in anhydrous pyridine is added dropwise. The reaction is stirred at 0 °C for 4 hours and then at room temperature overnight. Work-up is performed as described in step 1 to yield 1-Azido-11-(p-toluenesulfonyl)-3,6,9-trioxaundecane (N₃-PEG4-OTs).

-

Purification: The crude product is purified by column chromatography on silica gel.

4. Amination with Ethanolamine

-

Procedure: N₃-PEG4-OTs (1.0 eq) is added to an excess of ethanolamine (approx. 20 eq). The mixture is heated to 70 °C and stirred for 24 hours. After cooling, the excess ethanolamine is removed under high vacuum. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then saturated with NaCl and extracted with DCM. The combined DCM extracts are dried over anhydrous Na₂SO₄ and concentrated to afford N-(11-azido-3,6,9-trioxaundecyl)ethanolamine as a pale yellow oil.

-

Purification: The product can be purified by silica gel chromatography.

Stage 2: Synthesis of this compound

5. Oxazolidinone Ring Formation

-

Procedure: N-(11-azido-3,6,9-trioxaundecyl)ethanolamine (1.0 eq) is dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO). 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) is added in one portion under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for 3 hours. Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with dilute HCl solution followed by brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The final product, this compound, is purified by column chromatography on silica gel to yield a clear, viscous oil. The use of reagents like diethyl carbonate in the presence of a base is also a viable alternative for this cyclization step.[2][3]

Data Presentation

Table 1: Materials and Equipment

| Item | Description |

| Chemicals | Tetraethylene glycol, p-toluenesulfonyl chloride, Pyridine (anhydrous), Sodium azide, Ethanolamine, 1,1'-Carbonyldiimidazole, Dichloromethane, Ethyl acetate, Hexanes, DMF, DMSO, HCl, NaHCO₃, NaCl, Na₂SO₄ |

| Equipment | Round-bottom flasks, Magnetic stirrer with heating, Ice bath, Rotary evaporator, Column chromatography setup, Thin Layer Chromatography (TLC) plates, NMR Spectrometer, Mass Spectrometer |

Table 2: Reaction Parameters and Hypothetical Yields

| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Monotosylation | TsCl, Pyridine | 0 → RT | 28 | 50-60 |

| 2 | Azidation | NaN₃, DMF | 80 | 12 | >95 |

| 3 | Tosylation | TsCl, Pyridine | 0 → RT | 16 | 85-95 |

| 4 | Amination | Ethanolamine | 70 | 24 | 60-70 |

| 5 | Cyclization | CDI, DMSO | RT | 3 | 75-85 |

Table 3: Hypothetical Characterization Data

| Compound | Formula | MW ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| N₃-PEG4-OH | C₈H₁₇N₃O₄ | 235.24 | 3.75-3.55 (m, 14H, PEG CH₂), 3.38 (t, 2H, CH₂N₃) | 72.6, 70.7, 70.6, 70.4, 70.1, 61.7, 50.7 | 236.1 [M+H]⁺ |

| Azido-PEG4-ethanolamine | C₁₀H₂₂N₄O₄ | 278.31 | 3.70-3.50 (m, 16H, PEG CH₂ & OCH₂CH₂N), 3.38 (t, 2H, CH₂N₃), 2.85 (t, 2H, NCH₂CH₂O), 2.78 (t, 2H, PEG-CH₂N) | 70.8, 70.6, 70.5, 70.3, 70.1, 61.0, 51.5, 50.7, 49.8 | 279.2 [M+H]⁺ |

| This compound | C₁₁H₂₀N₄O₅ | 304.30 | 4.35 (t, 2H, OCH₂ in ring), 3.80-3.50 (m, 12H, PEG CH₂), 3.45 (t, 2H, NCH₂ in ring), 3.38 (t, 2H, CH₂N₃), 3.30 (t, 2H, PEG-CH₂N) | 159.5 (C=O), 70.6, 70.5, 70.3, 70.1, 69.9, 62.1, 50.7, 49.2, 44.5 | 305.1 [M+H]⁺, 327.1 [M+Na]⁺ |

Note: NMR chemical shifts are estimates based on typical values for similar structures.[4][5][6][7]

Mandatory Visualization: Experimental Workflow

The overall workflow from starting material procurement to the final, purified product involves a sequence of synthesis, purification, and characterization steps.

Caption: Overall experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Pyridine and DMF: These solvents are toxic. Handle in a fume hood.

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Handle with care.

This guide provides a robust, albeit proposed, framework for the synthesis of this compound. Researchers should adapt and optimize the described conditions based on their laboratory settings and in-process monitoring.

References

- 1. Oxazolidinone synthesis [organic-chemistry.org]

- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-PEG4-oxazolidin-2-one (CAS Number: 1919045-03-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG4-oxazolidin-2-one is a heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, potential applications, and detailed, albeit inferred, experimental protocols. The molecule incorporates a terminal azide (B81097) group, enabling covalent modification via "click chemistry," and an oxazolidin-2-one moiety, a versatile pharmacophore and potential ligand. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 1919045-03-6 | [1] |

| Molecular Formula | C13H24N4O6 | [1] |

| Molecular Weight | 332.4 g/mol | [1] |

| Appearance | Varies (typically a solid or oil) | |

| Purity | ≥95% | |

| Solubility | Soluble in water and most organic solvents | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Core Functionalities and Applications

This compound possesses two key functional groups that can be exploited for a range of applications in drug development and research.

The Azide Group: A Gateway to "Click Chemistry"

The terminal azide group (-N3) is a versatile handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[2] The most common applications of the azide group in this linker are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule. It is widely used for conjugating this linker to proteins, peptides, nucleic acids, or small molecules that have been pre-functionalized with an alkyne.[3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and in vivo studies.[4]

-

Staudinger Ligation: The azide can also react with a phosphine-containing molecule to form an amide bond.[3]

The Oxazolidin-2-one Moiety: A Versatile Pharmacophore and Ligand

The oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid (B1675486) class of antibiotics.[5] Its presence in this linker suggests several potential applications:

-

Bioactivity: The oxazolidin-one moiety may impart its own biological activity to the final conjugate, potentially leading to the development of novel therapeutics. An azide-functionalized oxazolidinone antibiotic has been synthesized, demonstrating that this combination of functional groups can be used to create bioactive probes and new antibiotic variants.[5]

-

Ligand for Catalysis: The oxazolidin-2-one group can act as an efficient ligand in copper-catalyzed N-arylation reactions.[1] While this reactivity is less commonly exploited in bioconjugation compared to click chemistry, it presents an opportunity for orthogonal functionalization under specific conditions.

The PEG4 Spacer

The tetraethylene glycol (PEG4) spacer offers several advantages in the design of bioconjugates:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and the resulting conjugate.[1]

-

Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.

-

Flexible Spacer Arm: The PEG4 chain provides a flexible spacer that can reduce steric hindrance between the conjugated molecules, helping to preserve their biological activity.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Desalting column

Procedure:

-

Reagent Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein to a final concentration of 1-5 mg/mL.

-

This compound to a final concentration that is a 10- to 50-fold molar excess over the protein.

-

THPTA to a final concentration of 1 mM.

-

CuSO4 to a final concentration of 200 µM.

-

-

Reaction Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

-

Purification: Remove excess reagents and byproducts using a desalting column appropriate for the size of the protein conjugate.

-

Characterization: Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of a biomolecule with a cyclooctyne-functionalized fluorescent dye.

Materials:

-

This compound-labeled biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)

-

Desalting column or dialysis cassette

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the this compound-labeled biomolecule with a 2- to 10-fold molar excess of the cyclooctyne-functionalized fluorescent dye.

-

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).

-

Purification: Purify the fluorescently labeled bioconjugate from excess dye using a desalting column or by dialysis.

-

Characterization: Confirm the labeling by measuring the fluorescence of the conjugate and by techniques such as SDS-PAGE with fluorescence imaging.

Visualizations

Logical Relationships of this compound

Caption: Functional components of this compound.

Experimental Workflow for CuAAC Bioconjugation

Caption: Workflow for CuAAC using this compound.

Conclusion

This compound is a promising bifunctional linker for researchers in drug development and chemical biology. Its azide group provides a reliable handle for bioconjugation via click chemistry, while the oxazolidin-2-one moiety offers the potential for intrinsic bioactivity or further functionalization. The PEG4 spacer enhances the physicochemical properties of the resulting conjugates. While detailed experimental data for this specific molecule is emerging, the well-established reactivity of its constituent functional groups allows for its confident application in a variety of experimental contexts.

References

- 1. This compound, 1919045-03-6 | BroadPharm [broadpharm.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An azido-oxazolidinone antibiotic for live bacterial cell imaging and generation of antibiotic variants - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Azido-PEG4-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of Azido-PEG4-oxazolidin-2-one, a bifunctional crosslinker utilized in bioconjugation and pharmaceutical research.

Core Compound Data

This compound is a versatile molecule incorporating an azide (B81097) group for "click chemistry" applications and an oxazolidin-2-one moiety. The polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous solutions, a crucial feature for biological applications.

Physicochemical Properties

The fundamental quantitative data for this compound is summarized in the table below. This information is essential for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₄O₆ |

| Molecular Weight | 332.36 g/mol [1] |

| CAS Number | 1919045-03-6[1][2] |

Experimental Protocols

The determination of the molecular weight of this compound is achieved through the summation of the atomic weights of its constituent atoms, as dictated by its molecular formula.

Methodology for Molecular Weight Calculation:

-

Elemental Identification: The molecular formula C₁₃H₂₄N₄O₆ indicates the presence of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Atomic Weight Aggregation: The number of atoms for each element is multiplied by its respective atomic weight.

-

Carbon: 13 atoms × 12.011 u = 156.143 u

-

Hydrogen: 24 atoms × 1.008 u = 24.192 u

-

Nitrogen: 4 atoms × 14.007 u = 56.028 u

-

Oxygen: 6 atoms × 15.999 u = 95.994 u

-

-

Total Molecular Weight Calculation: The weights of all atoms are summed to yield the final molecular weight.

-

156.143 + 24.192 + 56.028 + 95.994 = 332.357 u

-

The calculated molecular weight is consistent with the values reported in chemical databases.[1][2][3]

Visualizations

The following diagrams illustrate the conceptual breakdown of the molecular weight calculation.

Caption: Molecular weight calculation workflow.

References

Navigating the Aqueous Solubility of Azido-PEG4-oxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Components: Drivers of Solubility

Azido-PEG4-oxazolidin-2-one is a molecule comprised of three key components, each contributing to its overall physicochemical properties, particularly its behavior in aqueous media.

-

Polyethylene Glycol (PEG): The PEG component, specifically a tetraethylene glycol (PEG4) chain, is the primary determinant of the molecule's hydrophilicity.[1] PEG is a polymer well-known for its excellent water solubility, which it imparts to molecules it is conjugated with.[2][3] This property stems from the ability of the repeating ethylene (B1197577) glycol units to form hydrogen bonds with water molecules. The PEG spacer in linkers like this compound not only enhances aqueous solubility but also reduces aggregation and provides flexibility to the conjugated molecule.[4] The solubility of PEG itself can be influenced by its molecular weight; however, for a short chain like PEG4, high water solubility is expected.[2]

-

Azide (B81097) Group: The azide (N₃) group is a highly reactive functional group popular in "click chemistry" for its efficient and specific reactions with alkynes.[4] While the azide group itself is relatively small and has a modest impact on solubility, its presence is crucial for the linker's utility in bioconjugation.

-

Oxazolidin-2-one: The 2-oxazolidinone (B127357) moiety is a five-membered heterocyclic ring. The parent 2-oxazolidinone is a crystalline solid that exhibits good solubility in water.[5][6] This is attributed to the polar nature of the cyclic carbamate (B1207046) structure. While some larger, more complex oxazolidinone-containing compounds, such as certain antibiotics, are poorly water-soluble, the fundamental 2-oxazolidinone ring system is inherently water-soluble.[7]

Inferred Solubility Profile

Based on the individual contributions of its components, this compound is predicted to be readily soluble in aqueous media. The presence of the hydrophilic PEG4 chain is the most significant factor driving this solubility.

| Component | Role in Structure | Contribution to Aqueous Solubility |

| Azido Group (N₃) | Reactive handle for click chemistry | Minor contribution |

| PEG4 Linker | Spacer arm | High. Significantly enhances water solubility.[1][4] |

| Oxazolidin-2-one | Core heterocyclic structure | Good. The parent ring is water-soluble.[5][6] |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the aqueous solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge capable of high speed

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent in which it is freely soluble (e.g., DMSO or DMF) to prepare a concentrated stock solution.

-

From this stock, prepare a series of standard solutions of known concentrations in the chosen aqueous buffer.

-

-

Generation of Calibration Curve:

-

Inject the standard solutions into the HPLC system.

-

Record the peak area corresponding to this compound for each standard.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solution.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

The resulting value is the aqueous solubility of this compound, typically expressed in mg/mL or mmol/L.

-

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 2. labinsights.nl [labinsights.nl]

- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 2-Oxazolidone | 497-25-6 [chemicalbook.com]

- 7. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: An In-depth Technical Guide to Azido-PEG4-oxazolidin-2-one Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for Azido-PEG4-oxazolidin-2-one, a heterobifunctional linker critical in bioconjugation and drug development. This document details the key quality attributes, analytical methodologies for their assessment, and the underlying relationship between the purity of this reagent and its performance in downstream applications.

Introduction

This compound is a versatile molecule featuring an azide (B81097) group for "click" chemistry and an oxazolidin-2-one moiety, offering a unique combination of reactivity for the conjugation of biomolecules. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated entities. Given its role in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted therapies, stringent quality control is paramount to ensure reproducibility, safety, and efficacy.

Core Quality Specifications

The quality of this compound is defined by a set of critical parameters that are assessed using various analytical techniques. The following table summarizes the typical specifications for high-quality material suitable for research and preclinical development.

| Parameter | Specification | Typical Value | Analytical Method(s) |

| Appearance | White to off-white solid or colorless oil | Conforms | Visual Inspection |

| Purity | ≥ 95% | ≥ 98% | HPLC, qNMR |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |

| Molecular Weight | 332.35 g/mol | 332.35 ± 0.1 Da | Mass Spectrometry (MS) |

| Solubility | Soluble in water, DMSO, DMF, DCM | Conforms | Visual Inspection |

| Residual Solvents | To be reported | < 0.5% | GC-MS |

| Water Content | ≤ 0.5% | < 0.2% | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's quality attributes.

Synthesis and Purification

A plausible synthetic route to this compound involves a multi-step process beginning with commercially available tetraethylene glycol.

Step 1: Monotosylation of Tetraethylene Glycol Tetraethylene glycol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) at low temperature to yield the monotosylated PEG derivative.

Step 2: Azidation The tosylated PEG is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to displace the tosyl group and introduce the azide functionality, yielding Azido-PEG4-alcohol.

Step 3: Activation of the Terminal Hydroxyl Group The terminal hydroxyl group of Azido-PEG4-alcohol is activated, for example, by conversion to a mesylate or by reaction with a chloroformate.

Step 4: Cyclization to form the Oxazolidin-2-one Ring The activated intermediate is then reacted with a suitable amine, followed by intramolecular cyclization to form the oxazolidin-2-one ring. This can be achieved through various synthetic strategies, including those involving carbamoyl (B1232498) azide intermediates.

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane/methanol (B129727) to afford the final high-purity this compound. The purified product is dried under high vacuum to remove residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a UV detector. A Charged Aerosol Detector (CAD) is recommended for more accurate quantification of PEGylated compounds.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (for the azide and carbonyl groups) and/or CAD.

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Instrumentation:

-

400 MHz or higher NMR spectrometer.

¹H NMR Protocol:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: The spectrum should show characteristic peaks for the PEG backbone protons (a multiplet around 3.6 ppm), the protons adjacent to the azide group (a triplet around 3.4 ppm), and the protons of the oxazolidin-2-one ring.

¹³C NMR Protocol:

-

Solvent: CDCl₃ or DMSO-d₆.

-

Procedure: Dissolve 20-30 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: The spectrum should confirm the presence of the expected number of carbon atoms, including the characteristic carbonyl carbon of the oxazolidin-2-one ring (around 158 ppm).

Mass Spectrometry (MS) for Molecular Weight Verification

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS).

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid.

-

Infusion: Infuse the sample directly into the mass spectrometer.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.

Visualizing Quality Control and Application

The following diagrams illustrate the quality control workflow and the relationship between the quality of this compound and its successful application.

Caption: Quality Control Workflow for this compound.

An In-Depth Technical Guide to the Bifunctional Crosslinker Azido-PEG4-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG4-oxazolidin-2-one is a heterobifunctional crosslinking reagent designed for advanced bioconjugation and chemical biology applications. This guide provides a comprehensive technical overview of its properties, mechanism of action, and protocols for its use. The molecule incorporates two distinct reactive moieties—an azide (B81097) and an oxazolidin-2-one—connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for the sequential and orthogonal conjugation of different molecules, making it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Core Properties and Specifications

This compound is a well-defined molecule with consistent physical and chemical properties crucial for reproducible experimental outcomes.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₂₄N₄O₆ | [1] |

| Molecular Weight | 332.4 g/mol | [1] |

| CAS Number | 1919045-03-6 | [1] |

| Appearance | Varies (typically a solid or oil) | |

| Purity | ≥95% | [1] |

| Spacer Arm Length | ~14 Å (1.4 nm) | |

| Storage Conditions | -20°C, desiccated | [1] |

| Solubility | Soluble in water and common organic solvents like DMSO, DMF | [1] |

Mechanism of Action and Bifunctional Reactivity

The utility of this compound stems from the distinct reactivity of its two terminal functional groups, enabling a two-step, controlled conjugation strategy. The central PEG4 linker enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Azide Group Reactivity: Click Chemistry

The azide (N₃) group is a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule under mild, aqueous conditions. The high specificity and efficiency of this bioorthogonal reaction make it ideal for conjugating sensitive biomolecules.

Oxazolidin-2-one Group Reactivity: N-Arylation

The oxazolidin-2-one moiety serves as an efficient ligand for copper-catalyzed N-arylation reactions.[1] This functionality enables the coupling of the crosslinker to nitrogen-containing heterocyclic compounds such as imidazoles, pyrroles, and indoles, which are present in various bioactive molecules and protein side chains (e.g., histidine). This reaction typically requires a copper catalyst, a base, and an aryl halide or a nitrogen-containing heterocycle.

Experimental Protocols

The following protocols are generalized procedures for the sequential use of this compound. Optimization will be required for specific substrates and applications.

General Workflow for Sequential Bifunctional Conjugation

A typical strategy involves a two-step process: reacting one functional group, purifying the intermediate conjugate, and then reacting the second functional group.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the crosslinker to an alkyne-functionalized molecule (Molecule A).

Materials:

-

Alkyne-functionalized molecule (e.g., protein, peptide)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.0-7.5

-

Degassing equipment (e.g., nitrogen or argon line)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 5 minutes.

-

Add this compound to the alkyne-functionalized molecule solution at a 5- to 20-fold molar excess.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 0.5-1 mM.

-

Add the sodium ascorbate solution to a final concentration of 2-5 mM to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Remove the excess crosslinker and catalyst components by size-exclusion chromatography, dialysis, or another appropriate method to isolate the intermediate conjugate.

-

Protocol 2: Copper-Catalyzed N-Arylation of an Imidazole-Containing Molecule

This protocol outlines the conjugation of the oxazolidin-2-one terminus of the intermediate conjugate to an imidazole-containing molecule (Molecule B, e.g., a histidine-containing peptide).

Materials:

-

Purified intermediate conjugate (from Protocol 1)

-

Imidazole-containing molecule (Molecule B)

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Cesium carbonate (Cs₂CO₃) or other suitable base

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Reaction Setup:

-

In a reaction vessel suitable for inert atmosphere conditions, dissolve the intermediate conjugate and the imidazole-containing molecule (typically in a 1:1.2 molar ratio) in the aprotic solvent.

-

Add the copper catalyst (e.g., CuI, 5-10 mol%) and the base (e.g., Cs₂CO₃, 2 equivalents).

-

-

Inert Atmosphere:

-

Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

-

-

Incubation:

-

Heat the reaction mixture to 60-110°C and stir for 12-24 hours. The optimal temperature and time will depend on the specific substrates.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter to remove insoluble salts.

-

Purify the final bifunctional conjugate using an appropriate chromatographic method, such as reverse-phase HPLC.

-

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a powerful tool in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): The crosslinker can be used to attach a cytotoxic payload to an antibody. For instance, the azide can be reacted with an alkyne-modified drug, and the oxazolidin-2-one can be used to couple this complex to a specific site on the antibody.[1]

-

PROTACs and Targeted Protein Degraders: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) by connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1]

-

Biomolecule Labeling and Imaging: Fluorophores, biotin, or other reporter molecules can be conjugated to proteins, peptides, or oligonucleotides for use in imaging and detection assays.

-

Surface Modification: The crosslinker can be used to functionalize surfaces of nanoparticles or biomaterials for targeted delivery or diagnostic applications.[1]

Conclusion

This compound offers a robust and versatile platform for the precise construction of complex molecular architectures. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a high degree of control over their conjugation strategies. This technical guide serves as a foundational resource for the effective implementation of this crosslinker in a variety of research and development settings.

References

An In-Depth Technical Guide to Azido-PEG4-oxazolidin-2-one: A Bifunctional Tool for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-oxazolidin-2-one, a heterobifunctional linker that integrates the functionalities of an azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and an oxazolidin-2-one core. This unique combination of moieties makes it a versatile tool in bioconjugation, drug delivery, and medicinal chemistry. This document outlines the distinct roles of each component, presents available quantitative data, details experimental protocols for its application, and provides visualizations of key chemical processes and biological pathways.

Core Molecular Structure and Functional Components

This compound is a molecule with the chemical formula C₁₃H₂₄N₄O₆ and a molecular weight of 332.36 g/mol .[1][2] It is comprised of three key functional units:

-

Azide Group (-N₃): A highly selective and stable functional group that serves as a reactive handle for bioorthogonal "click chemistry" reactions.[3][4]

-

PEG4 Linker (- (CH₂CH₂O)₄ -): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.

-

Oxazolidin-2-one Core: A five-membered heterocyclic ring that provides a stable scaffold and can also function as a ligand in certain catalytic reactions.[1]

The Pivotal Role of the Azide Group in Bioconjugation

The azide group is a cornerstone of modern bioconjugation due to its participation in highly efficient and bioorthogonal ligation reactions. Its primary applications are in "click chemistry" and the Staudinger ligation.[3][4] These reactions are characterized by their high yields, mild reaction conditions, and lack of interference with biological functionalities.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent application of the azide group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction forms a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group without the need for a metal catalyst.[4]

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of the azide group with a phosphine (B1218219), typically a triarylphosphine, to form an aza-ylide intermediate that rearranges to produce a stable amide bond.

Experimental Workflow: Bioconjugation via Click Chemistry

Caption: General workflow for bioconjugation using CuAAC.